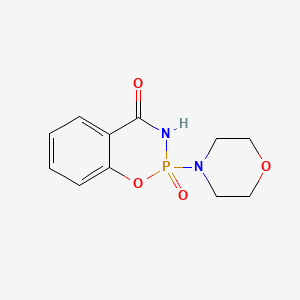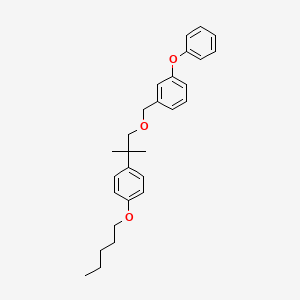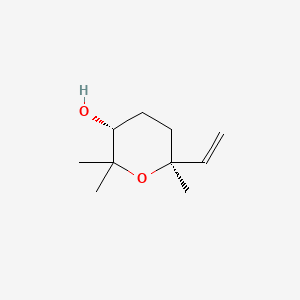
(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound has the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . It is a stereochemically defined molecule with two stereocenters and is known for its applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Linalool Oxide Pyranoid, Trans-(-)- can be synthesized through the oxidation of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the formation of the desired oxide .
Industrial Production Methods
In industrial settings, the production of Linalool Oxide Pyranoid, Trans-(-)- often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may include steps such as distillation and purification to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Linalool Oxide Pyranoid, Trans-(-)- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide back to its alcohol form.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products Formed
Oxidation Products: More oxidized derivatives of the compound.
Reduction Products: Linalool or other reduced forms.
Substitution Products: Compounds with different functional groups replacing the original ones.
Applications De Recherche Scientifique
Linalool Oxide Pyranoid, Trans-(-)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of Linalool Oxide Pyranoid, Trans-(-)- involves its interaction with various molecular targets. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linalool: The parent compound from which Linalool Oxide Pyranoid, Trans-(-)- is derived.
Linalyl Acetate: Another derivative of linalool with different functional groups.
Geraniol: A structurally similar compound with similar applications.
Uniqueness
Linalool Oxide Pyranoid, Trans-(-)- is unique due to its specific stereochemistry and the presence of the oxide functional group, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
39028-58-5 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol |
InChI |
InChI=1S/C10H18O2/c1-5-10(4)7-6-8(11)9(2,3)12-10/h5,8,11H,1,6-7H2,2-4H3/t8-,10-/m1/s1 |
Clé InChI |
BCTBAGTXFYWYMW-PSASIEDQSA-N |
SMILES isomérique |
C[C@]1(CC[C@H](C(O1)(C)C)O)C=C |
SMILES canonique |
CC1(C(CCC(O1)(C)C=C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


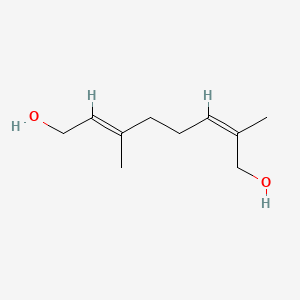

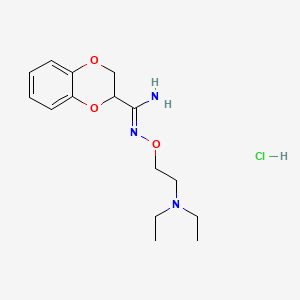
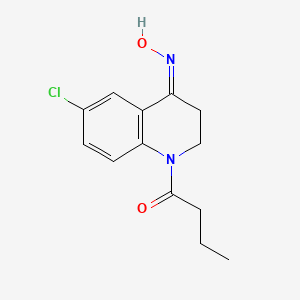

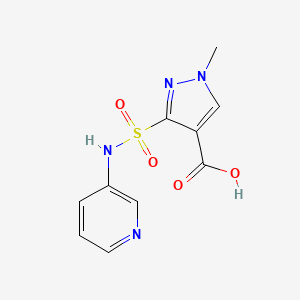
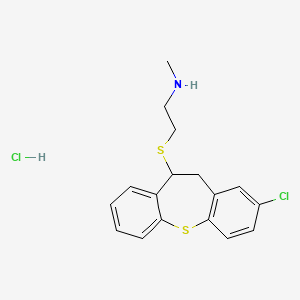
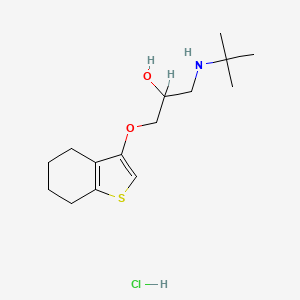
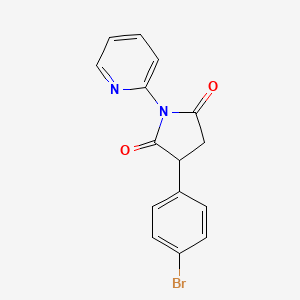
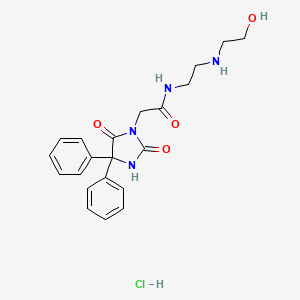
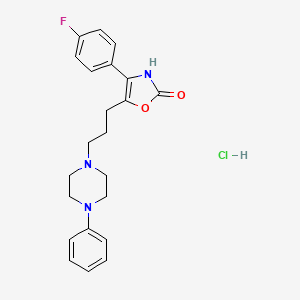
![(Z)-but-2-enedioic acid;[1-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-4-phenylpiperidin-4-yl] propanoate](/img/structure/B12755832.png)
